4-氟-2-异丙氧基-5-甲基苯硼酸; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

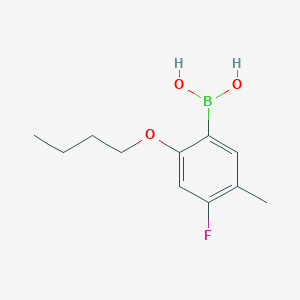

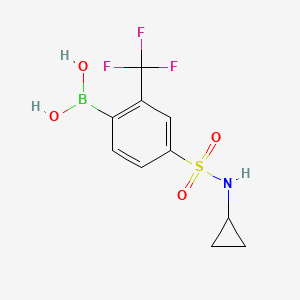

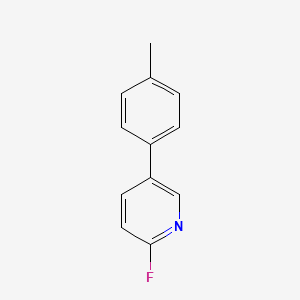

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is supplied by various chemical suppliers such as eMolecules and Fisher Scientific . The compound is typically available in a solid form .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring. The phenyl ring is further substituted with a fluorine atom, an isopropoxy group, and a methyl group . The molecular weight of the compound is 212.03 .Physical and Chemical Properties Analysis

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a solid compound . The compound has a molecular weight of 212.03 .科学研究应用

抗真菌活性

4-氟-2-异丙氧基-5-甲基苯硼酸及其衍生物对曲霉菌、镰刀菌、青霉菌和念珠菌等菌株表现出显着的抗真菌特性。抗真菌功效通过琼脂扩散试验和最小抑菌浓度 (MIC) 测定进行评估。4-氟-2-甲酰基苯硼酸中氟取代基的存在增强了抗真菌效力,突出了氟定位在分子结构中对抗真菌活性的关键作用 (Borys 等,2019)。

荧光猝灭研究

已对氟取代苯硼酸(包括类似于 4-氟-2-异丙氧基-5-甲基苯硼酸的衍生物)的荧光猝灭特性进行了研究。与苯胺等猝灭剂的相互作用揭示了静态猝灭机制和互变异构平衡在这些过程中的作用。这些研究为基于荧光的传感器和分析方法的开发奠定了基础 (Geethanjali 等,2015)。

有机合成构件

4-氟-2-异丙氧基-5-甲基苯硼酸等化合物是有机合成中用途广泛的构件。它们是铃木-宫浦偶联等各种交叉偶联反应中的组成部分,促进了复杂有机分子的合成。氟原子由于其独特的反应性和影响分子的电子性质的能力,在这些反应中发挥了关键作用 (Troegel 等,2009)。

生物催化合成

将氟原子引入有机分子,类似于 4-氟-2-异丙氧基-5-甲基苯硼酸中的氟原子,可以导致新的生物合成策略的开发。这些策略结合了合成化合物和天然化合物,扩展了可供发现的分子空间,并为传统的化学合成方法提供了环保的替代方案 (Liu 等,2022)。

对映选择性识别

含氟苯硼酸的结构特征使其能够应用于对映选择性识别过程中。这些化合物可以用作传感器,检测广泛的手性胺,展示了它们在分析化学和手性分离技术中的潜力 (Ghosn & Wolf,2011)。

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can modulate the activity of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon-carbon bond formation.

Result of Action

The ability of boronic acids to form covalent complexes with proteins suggests that they could potentially modulate protein function and influence cellular processes .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other chemical species can also influence the compound’s action.

安全和危害

As with many chemical compounds, handling 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid requires appropriate safety measures. The compound may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

属性

IUPAC Name |

(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZPUJRYQPRMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)

![1-Chloro-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B6330746.png)